molecular formula C10H10F3N B11896953 (R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

(R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11896953
M. Wt: 201.19 g/mol
InChI Key: PRXYRXUXPMGIBU-SECBINFHSA-N
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Description

®-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to an indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4-(Trifluoromethyl)benzaldehyde.

    Cyclization: The benzaldehyde undergoes a cyclization reaction to form the indane structure.

    Reduction: The resulting compound is then reduced to introduce the amine group at the desired position.

    Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.

Industrial Production Methods

Industrial production methods for ®-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine often involve the use of biocatalysts or chiral catalysts to achieve high enantiomeric purity. These methods are optimized for large-scale production and may include continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include:

  • Oxidized derivatives such as ketones and aldehydes.
  • Reduced amine derivatives.
  • Substituted compounds with modified trifluoromethyl groups.

Scientific Research Applications

®-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with various receptors, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is unique due to its indane structure combined with a trifluoromethyl group, which imparts distinct physicochemical properties. This combination enhances its potential as a versatile building block in the synthesis of various pharmacologically active compounds.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14/h1-3,9H,4-5,14H2/t9-/m1/s1

InChI Key

PRXYRXUXPMGIBU-SECBINFHSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC=C2C(F)(F)F

Canonical SMILES

C1CC2=C(C1N)C=CC=C2C(F)(F)F

Origin of Product

United States

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